molecular formula C10H9NO3 B13963081 Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate

Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate

Cat. No.: B13963081
M. Wt: 191.18 g/mol
InChI Key: OGLQDFXJLMVADN-UHFFFAOYSA-N
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Description

Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate is a heterocyclic compound that belongs to the class of cyclopenta[c]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of methyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate is unique due to its specific structural features and the presence of the carboxylate group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 5-oxo-6,7-dihydrocyclopenta[c]pyridine-4-carboxylate

InChI

InChI=1S/C10H9NO3/c1-14-10(13)7-5-11-4-6-2-3-8(12)9(6)7/h4-5H,2-3H2,1H3

InChI Key

OGLQDFXJLMVADN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CN=C1)CCC2=O

Origin of Product

United States

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